molecular formula C10H9N3 B099902 Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl- CAS No. 17745-00-5

Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl-

Cat. No.: B099902
CAS No.: 17745-00-5
M. Wt: 171.2 g/mol
InChI Key: RBWSBNWCSUNFFS-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- consists of a fused bicyclic system containing both imidazole and pyridine rings, with a nitrile group at the 3-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. For example, the reaction of 2-aminopyridine with an α,β-unsaturated nitrile under basic conditions can lead to the formation of the desired imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the microorganism. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine-3-carboxamide: Known for its activity against multidrug-resistant tuberculosis.

    Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Imidazo[1,2-a]pyridine-3-amine: Investigated for its potential as an anticancer agent

Uniqueness: Imidazo[1,2-a]pyridine-3-acetonitrile, 7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 7-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-8-3-2-6-13-9(4-5-11)7-12-10(8)13/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWSBNWCSUNFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170310
Record name Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17745-00-5
Record name Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017745005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine-3-acetonitrile, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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